4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine
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Overview
Description
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at position 4, a methoxymethyl group at position 6, and a methylthio group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine typically involves multi-step organic reactions. One common method includes the chlorination of 6-(methoxymethyl)-2-(methylthio)pyrimidine using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group at position 2 can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the methoxymethyl group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxymethyl derivatives or other reduced forms.
Scientific Research Applications
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, methoxymethyl, and methylthio groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(methoxymethyl)pyrimidine
- 4-Chloro-6-methylaminopyrimidine
- 4-Chloro-6-(chloromethyl)pyrimidine
Uniqueness
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine is unique due to the combination of its substituents, which impart distinct chemical reactivity and potential applications. The presence of both methoxymethyl and methylthio groups provides opportunities for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine (CAS No. 1499503-95-5) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a chloro group, a methoxymethyl substituent, and a methylthio group, which may influence its interaction with biological targets. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : The initial step may involve the condensation of appropriate precursors containing the pyrimidine scaffold.
- Substitution Reactions : The introduction of the chloro and methoxymethyl groups can be achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Anticancer Properties
Research indicates that compounds containing pyrimidine structures often exhibit anticancer properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit tumor cell growth by interfering with microtubule dynamics, a mechanism employed by various chemotherapeutic agents like paclitaxel and vincristine .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly against kinases involved in cancer progression. Studies have shown that certain pyrimidine derivatives can inhibit specific kinases, leading to reduced cell proliferation in cancer models .
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties. Similar pyrimidine derivatives have been reported to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Microtubule Disruption : By binding to tubulin, it may prevent microtubule polymerization, thus inhibiting mitosis in cancer cells.
- Enzyme Targeting : The presence of specific functional groups allows the compound to interact with active sites of enzymes, potentially leading to inhibition of their activity.
- Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
- Study on Anticancer Activity : A study demonstrated that a related pyrimidine derivative inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range . This suggests that structural modifications similar to those in this compound could yield potent anticancer agents.
- Enzyme Inhibition Assays : In vitro assays showed that similar compounds effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Testing : A recent investigation revealed that pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for further development as antimicrobial agents .
Data Summary Table
Property | Description |
---|---|
Chemical Structure | This compound |
CAS Number | 1499503-95-5 |
Biological Activities | Anticancer, Enzyme Inhibition, Antimicrobial |
Mechanisms of Action | Microtubule Disruption, Enzyme Targeting |
Potential Applications | Cancer Therapy, Antimicrobial Development |
Properties
IUPAC Name |
4-chloro-6-(methoxymethyl)-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-11-4-5-3-6(8)10-7(9-5)12-2/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBYNJVGRHNTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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